1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol
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Overview
Description
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C8H16F2NO. This compound features a cyclohexane ring substituted with an amino group and two fluorine atoms on an ethyl side chain, as well as a hydroxyl group on the cyclohexane ring. It is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high efficiency and product quality. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclohexane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(2-Amino-1,1-difluoroethyl)cyclohexanone.
Reduction: Formation of 1-(2-Amino-1,1-difluoroethyl)cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)cyclohexan-1-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(2-Amino-2-fluoroethyl)cyclohexan-1-ol: Contains only one fluorine atom, which may affect its reactivity and interactions.
1-(2-Amino-1,1-difluoroethyl)benzene: Features a benzene ring instead of a cyclohexane ring, leading to distinct chemical behavior.
Uniqueness
1-(2-Amino-1,1-difluoroethyl)cyclohexan-1-ol is unique due to the presence of two fluorine atoms on the ethyl side chain, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-amino-1,1-difluoroethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-8(10,6-11)7(12)4-2-1-3-5-7/h12H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDKCUDGCSMYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CN)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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